Contezolid Acefosamil chemical structure and properties
Contezolid Acefosamil chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contezolid (B1676844) acefosamil is a novel oxazolidinone antibiotic prodrug currently in development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria. As a prodrug, it is converted in vivo to its active metabolite, contezolid. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to contezolid acefosamil and its active form, contezolid.
Chemical Structure and Properties
Contezolid acefosamil is chemically designated as (R)-3-(4-(2,3-dihydro-4-oxopyridin-1(4H)-yl)-2,3,5-trifluorophenyl)-5-(((isoxazol-3-ylamino)methyl)oxazolidin-2-one)yl)methyl acetate (B1210297) phosphonate. It is a water-soluble prodrug designed to overcome the solubility limitations of its active moiety, contezolid.[1]
Table 1: Physicochemical Properties of Contezolid Acefosamil
| Property | Value | Source |
| Molecular Formula | C20H18F3N4O8P | [2] |
| Molecular Weight | 530.35 g/mol | [3] |
| CAS Number | 1807497-11-5 | [3] |
| Appearance | Amorphous powder | [4] |
| Water Solubility | >200 mg/mL | [5] |
| Stability | Stable in aqueous solutions at pH 4.0-7.4 for 72 hours at room temperature. The lyophilized powder is stable under anhydrous conditions but may degrade in the presence of moisture. | [1] |
Table 2: Physicochemical Properties of Contezolid
| Property | Value | Source |
| Molecular Formula | C18H15F3N4O4 | [6] |
| Molecular Weight | 408.337 g/mol | [6] |
| CAS Number | 1112968-42-9 | [6] |
Mechanism of Action
As an oxazolidinone antibiotic, the active metabolite contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[7] This binding action prevents the formation of the functional 70S initiation complex, a critical step in the initiation of protein synthesis.[7][8] By interfering with this process, contezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and replication. The binding site of oxazolidinones on the ribosome is distinct from that of other antibiotic classes, which contributes to its efficacy against bacteria that have developed resistance to other protein synthesis inhibitors.[9]
Metabolic Pathway
Contezolid acefosamil is a prodrug that undergoes rapid conversion to its active form, contezolid, in the body. This conversion is followed by metabolism of contezolid into inactive metabolites. The primary metabolic pathway involves the oxidation of the dihydropyridinone ring.[10][11]
In Vitro Activity
The in vitro activity of contezolid has been evaluated against a range of Gram-positive bacteria, including resistant strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.
Table 3: In Vitro Activity of Contezolid Against Gram-Positive Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Staphylococcus aureus (including MRSA) | 0.5 - 1 | 1 - 2 | [12] |
| Streptococcus pneumoniae | 0.25 - 0.5 | 0.5 - 1 | [12] |
| Enterococcus faecalis | 0.5 | 1 | [12] |
| Enterococcus faecium (including VRE) | 0.5 - 1 | 1 - 2 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of contezolid.[12][13]
Detailed Methodology:
-
Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12]
-
Drug Dilution: Serial twofold dilutions of contezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Incubation: The plates are incubated at 35°C for 16-20 hours.[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of contezolid that completely inhibits visible bacterial growth.[12]
Pharmacokinetics
Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of contezolid acefosamil and its active metabolite, contezolid.
Table 4: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Intravenous Dose of Contezolid Acefosamil
| Parameter | 500 mg Dose | 2000 mg Dose | Source |
| Cmax (mg/L) | 1.95 ± 0.57 | 15.61 ± 4.88 | [14] |
| AUC0–inf (h·mg/L) | 40.25 ± 10.12 | 129.41 ± 38.30 | [14] |
| Tmax (h) | 2.00 | 2.75 | [14] |
| t1/2 (h) | 13.33 | 16.74 | [14] |
| Apparent Total Clearance (L/h) | 16.0 (23.4% CV) | N/A | [15] |
Table 5: Pharmacokinetic Parameters of Contezolid in Healthy Adults Following a Single Oral Dose of Contezolid Acefosamil
| Parameter | 500 mg Dose | 1500 mg Dose | Source |
| Cmax (mg/L) | 8.66 ± 2.60 | 37.10 ± 8.66 | [14] |
| AUC0–inf (h·mg/L) | 30.44 ± 7.33 | 162.36 ± 47.08 | [14] |
| Tmax (h) | 2.50 | 2.98 | [14] |
Experimental Protocol: Phase I Pharmacokinetic Study
The following provides a general outline of a Phase I, single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy subjects.
Study Design:
-
Single Ascending Dose (SAD): Subjects receive a single intravenous or oral dose of contezolid acefosamil or placebo. Blood and urine samples are collected at predetermined time points to measure drug and metabolite concentrations.[14][16]
-
Multiple Ascending Dose (MAD): Subjects receive multiple doses of contezolid acefosamil or placebo over a set period. Pharmacokinetic parameters are assessed at steady-state.[14][16]
Key Assessments:
-
Pharmacokinetic Sampling: Serial blood samples are collected to determine the plasma concentration-time profiles of contezolid acefosamil, contezolid, and its metabolites. Urine is collected to assess renal excretion.[17][18]
-
Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[14]
Conclusion
Contezolid acefosamil is a promising new antibiotic with a potent in vitro activity against a range of clinically important Gram-positive pathogens. Its favorable pharmacokinetic profile, including high water solubility and rapid conversion to the active moiety, supports its development for both intravenous and oral administration. The unique mechanism of action of its active metabolite, contezolid, provides a valuable therapeutic option, particularly in the context of increasing antibiotic resistance. Further clinical development will continue to elucidate its efficacy and safety in treating bacterial infections.
References
- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. US12180242B2 - Pharmaceutical crystal of contezolid acefosamil, preparation method therefor, and uses thereof - Google Patents [patents.google.com]
- 5. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. | Semantic Scholar [semanticscholar.org]
- 6. Contezolid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contezolid: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
